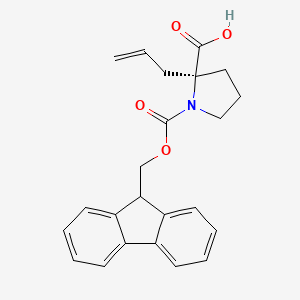

Fmoc-D-beta-allylproline

Description

Significance of Non-Proteinogenic Amino Acids in Peptide Science and Drug Discovery Research

The use of NPAAs offers a powerful strategy to overcome some of the inherent limitations of natural peptides as therapeutic agents. nih.gov Peptides composed solely of natural amino acids are often susceptible to rapid degradation by enzymes in the body and may exhibit poor bioavailability. nih.gov Introducing NPAAs can fundamentally alter the drug-like properties of peptides, leading to significant improvements in stability, potency, and permeability. nih.govnih.gov These synthetic building blocks provide a means to introduce novel functionalities and structural constraints, thereby expanding the chemical space available for drug design. nih.govcultivatorphytolab.com The ability to synthesize NPAAs through various chemical methods has made them indispensable tools in modern drug discovery. wikipedia.orgcultivatorphytolab.com

Overview of Proline Analogs as Conformational Constraints in Peptidomimetics

Among the various classes of NPAAs, proline analogs are of particular interest due to the unique structural role of proline in natural peptides. uminho.ptmdpi.com The rigid, cyclic structure of proline restricts the conformational flexibility of the peptide backbone, often inducing specific secondary structures like β-turns. uminho.ptmdpi.comworldscientific.com Peptidomimetics, compounds that mimic the structure and function of natural peptides, frequently incorporate proline analogs to enforce a desired conformation. acs.org By constraining the peptide's shape, researchers can enhance its binding affinity to a specific biological target and improve its metabolic stability. uminho.ptacs.orgresearchgate.net Modifications to the proline ring, such as the introduction of substituents, can further fine-tune the conformational preferences of the resulting peptide. mdpi.com

Rationale for the Academic Investigation of Fmoc-D-beta-allylproline in Research Contexts

The academic interest in this compound stems from its potential to serve as a versatile building block in the synthesis of complex peptides and peptidomimetics. The "D" configuration of the amino acid can enhance resistance to enzymatic degradation. The beta-allyl group introduces a reactive handle that can be further modified through various chemical reactions, allowing for the creation of diverse molecular architectures. This functional group can be used for cyclization, cross-linking, or the attachment of other molecules, such as fluorescent probes or drug payloads. The Fmoc protecting group is crucial for its use in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry.

Historical Context and Evolution of Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Unnatural Amino Acid Synthesis

The development of Fmoc chemistry revolutionized peptide synthesis. nih.govwikipedia.org This method utilizes the base-labile Fmoc group to protect the N-terminus of amino acids, offering a milder alternative to the acid-labile Boc protecting group. wikipedia.org The gentler deprotection conditions of Fmoc chemistry are compatible with a wider range of sensitive and modified amino acids, including many NPAAs. nih.gov This compatibility has been instrumental in the synthesis of complex and highly functionalized peptides. nih.govrsc.org The automation of Fmoc-based solid-phase peptide synthesis has further accelerated research in this area, enabling the rapid production of peptide libraries for screening and optimization. nih.govacs.orgnih.gov The industrial availability of high-purity Fmoc-protected amino acids has also been a significant factor in its widespread adoption. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C23H23NO4 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-prop-2-enylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H23NO4/c1-2-12-23(21(25)26)13-7-14-24(23)22(27)28-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20H,1,7,12-15H2,(H,25,26)/t23-/m1/s1 |

InChI Key |

ZZYQUDUWULJEHG-HSZRJFAPSA-N |

Isomeric SMILES |

C=CC[C@@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

C=CCC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Fmoc D Beta Allylproline and Its Analogs

Stereoselective Synthetic Pathways to D-beta-Allylproline Scaffolds

The construction of the D-beta-allylproline scaffold requires precise control over the stereochemistry at both the alpha and beta positions of the pyrrolidine (B122466) ring. The D-configuration is typically established either by starting from a D-configured precursor or by employing asymmetric synthesis methodologies that favor the formation of the desired enantiomer.

Asymmetric Induction and Chirality Control in Beta-Substituted Proline Synthesis

The synthesis of beta-substituted prolines often relies on establishing chirality through asymmetric induction, where a chiral element directs the formation of a new stereocenter. One common approach is the asymmetric Michael addition of nucleophiles to α,β-unsaturated systems. For instance, the conjugate addition of an appropriate nucleophile to a chiral α,β-unsaturated ester can set the stereochemistry at the beta-carbon. Subsequent cyclization to form the pyrrolidine ring then establishes the final structure.

Another powerful method involves the use of metal enolates, where the geometry of the enolate and the presence of chiral ligands dictate the stereochemical outcome of alkylation reactions. For the synthesis of D-beta-allylproline, a strategy could involve the use of a D-proline derivative as the starting material, which already possesses the desired stereochemistry at the alpha-carbon. The challenge then becomes the stereoselective introduction of the allyl group at the beta-position. This can be achieved through the formation of a proline enolate and subsequent reaction with an allyl halide. The stereoselectivity of this addition is influenced by the protecting group on the nitrogen and the reaction conditions.

Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides with alkenes are a powerful tool for the stereocontrolled synthesis of polysubstituted pyrrolidines. nih.gov By employing a chiral dipolarophile or a chiral catalyst, the stereochemistry of the resulting proline ring can be effectively controlled. nih.gov

Strategic Use of Chiral Auxiliaries and Catalysts in Allylproline Generation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. nih.gov In the synthesis of D-beta-allylproline, a chiral auxiliary can be attached to a precursor molecule to direct the stereoselective allylation. For example, an achiral amine can be coupled with a chiral auxiliary, such as a derivative of D-phenylalanine, to form a chiral imine. renyi.hu Subsequent allylation and removal of the auxiliary would yield the desired D-beta-allylproline. Evans oxazolidinones are another class of widely used chiral auxiliaries that can be employed in the asymmetric alkylation of carboxylic acid derivatives to introduce the allyl group with high stereocontrol.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of substituted prolines. Chiral proline derivatives and other chiral amines can act as catalysts in various transformations. thieme-connect.com For instance, a diarylprolinol silyl (B83357) ether can catalyze the asymmetric Michael addition of aldehydes to nitroolefins, a reaction that can be adapted to form the carbon skeleton of beta-substituted prolines with high enantioselectivity. mdpi.com The use of D-proline or its derivatives as catalysts can favor the formation of the D-enantiomer of the product. thieme-connect.com

Fmoc-Protection Strategies and Orthogonal Protecting Group Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amine functionality in peptide synthesis due to its base-lability, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups. nih.gov

Optimization of Fmoc Introduction for D-beta-allylproline Derivatives

The introduction of the Fmoc group onto the secondary amine of D-beta-allylproline is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu), in the presence of a base. researchgate.net For sterically hindered amino acids like a beta-substituted proline, the optimization of reaction conditions is crucial to achieve high yields and avoid side reactions. numberanalytics.com

Key parameters for optimization include the choice of base, solvent, and temperature. Mild bases such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA) are often employed. The reaction is typically carried out in a mixed aqueous-organic solvent system, such as dioxane/water or acetone/water, to ensure the solubility of both the amino acid and the Fmoc reagent. researchgate.netresearchgate.net Careful control of the pH and temperature is necessary to prevent premature cleavage of the Fmoc group or other side reactions. numberanalytics.com A solid-phase approach using a 2-chlorotrityl chloride resin as a temporary protecting group for the carboxylic acid has also been developed for the efficient synthesis of Fmoc-N-methylated amino acids, a strategy that could be adapted for D-beta-allylproline. nih.gov

Table 1: Representative Conditions for Fmoc-Protection of Amino Acids

| Fmoc Reagent | Base | Solvent | Temperature | Reference |

| Fmoc-OSu | NaHCO₃ | Acetone/Water | Room Temp | researchgate.net |

| Fmoc-Cl | Na₂CO₃ | Dioxane/Water | 0°C to Room Temp | google.com |

| Fmoc-OSu | DIPEA | DMF | Room Temp | nih.gov |

Compatibility of Fmoc with Other Protecting Groups for Side-Chain Functionalities

A key advantage of the Fmoc protecting group is its orthogonality with a wide range of other protecting groups, particularly those that are cleaved under acidic conditions, such as the tert-butoxycarbonyl (Boc) and trityl (Trt) groups. nih.gov This allows for the selective deprotection of the N-terminus while keeping side-chain functionalities protected.

In the context of Fmoc-D-beta-allylproline, the allyl group itself can be considered an orthogonal protecting group. The allyl ester or the allyloxycarbonyl (Alloc) protecting group are stable to the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid). ucl.ac.uk The allyl and Alloc groups can be selectively removed using palladium catalysis, allowing for site-specific modification of the molecule. ucl.ac.uk This triply orthogonal system (Fmoc/tBu/Allyl) is highly valuable in the synthesis of complex peptides and other molecules where multiple, distinct protection-deprotection steps are required. organic-chemistry.org

Derivatization Strategies for the Allyl Moiety

The allyl group in this compound serves as a versatile synthetic handle for a variety of chemical transformations, enabling the creation of a diverse library of proline analogs.

One of the most powerful methods for modifying the allyl group is olefin cross-metathesis . This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, allows for the coupling of the allyl group with other alkenes. researchgate.netresearchgate.net This strategy can be used to introduce a wide range of functionalized side chains, including those bearing long alkyl chains, hydroxyl groups, or even other amino acid residues. researchgate.netresearchgate.net

The Heck reaction is another valuable tool for the derivatization of the allyl group. nih.govlibretexts.org This palladium-catalyzed reaction allows for the coupling of the alkene with aryl or vinyl halides, providing a straightforward route to introduce aromatic or vinylic substituents onto the proline scaffold. nih.gov This is particularly useful for creating proline analogs with altered electronic or steric properties.

Oxidation of the allyl group can lead to a variety of functionalized products. nih.govnih.gov Treatment with reagents such as osmium tetroxide can yield the corresponding diol, while epoxidation with peroxy acids affords the epoxide. These oxygenated derivatives can serve as intermediates for further transformations. A Shono-type oxidation, catalyzed by copper, can also be employed to functionalize the proline ring at the position adjacent to the nitrogen. nih.gov

Other derivatization strategies include hydroboration-oxidation to yield the corresponding alcohol, and subsequent functionalization of the hydroxyl group. acs.org

Table 2: Key Derivatization Reactions of the Allyl Group in Proline Analogs

| Reaction | Catalyst/Reagent | Product Type | Reference |

| Cross-Metathesis | Grubbs' Catalyst (Ru-based) | Elongated/Functionalized Alkene | researchgate.netmdpi.com |

| Heck Reaction | Palladium Catalyst | Aryl/Vinyl Substituted Alkene | nih.gov |

| Dihydroxylation | Osmium Tetroxide | Diol | nih.gov |

| Epoxidation | m-CPBA | Epoxide | nih.gov |

| Hydroboration-Oxidation | 9-BBN, H₂O₂/NaOH | Primary Alcohol | acs.org |

Olefin Metathesis Reactions for Macrocyclization and Scaffold Diversification

Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a robust strategy for the synthesis of macrocyclic peptides containing allylproline derivatives. researchgate.netnih.govmdpi.com This reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalysts, facilitates the formation of a new double bond between two existing olefins within a peptide chain, leading to cyclization.

The incorporation of this compound and other olefin-bearing amino acids into a peptide sequence provides the necessary handles for RCM. The stereochemistry and the length of the tether connecting the olefinic groups can influence the efficiency and stereoselectivity (E/Z isomerism) of the RCM reaction. researchgate.netmdpi.com For instance, studies have shown that the ring size of the resulting macrocycle plays a crucial role in determining the geometry of the newly formed double bond. researchgate.netmdpi.com

Key Findings from Research:

Influence of Ring Size on Selectivity: In the synthesis of stapled peptides, different E/Z selectivities were observed depending on the ring size of the macrocycle being formed. For example, 13-membered rings have shown a preference for the Z-isomer, while larger rings (14-17 members) tend to favor the E-isomer. researchgate.netmdpi.com

Catalyst Loading: The ring-closing metathesis of a dipeptide containing an allylproline derivative has been successfully carried out using 20 mol% of a second-generation Grubbs catalyst, yielding the Z-configured product as the major isomer. semanticscholar.org

Scaffold Diversification: Beyond macrocyclization, cross-metathesis offers a powerful tool for diversifying the allylproline scaffold itself. acs.orgacs.org This reaction allows for the introduction of various functional groups onto the allyl side chain, expanding the chemical space accessible from this versatile amino acid.

| Peptide Series | Ring Size | Observed Selectivity | Reference |

|---|---|---|---|

| i,i+1 series | 13-membered | Z-selective | researchgate.netmdpi.com |

| i,i+1 series | 15-membered | E-selective (E/Z = 5.5:1.0) | mdpi.com |

| i,i+3 series | Not specified | No E/Z-selectivity | nih.govmdpi.com |

"Click Chemistry" Applications for Functionalization of the Allyl Side Chain

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules like peptides. wikipedia.orgirjweb.com For this compound, the allyl side chain serves as a versatile handle for various click reactions.

Thiol-Ene Reaction: The thiol-ene reaction involves the addition of a thiol to the alkene of the allyl group. wikipedia.org This reaction can be initiated by radicals (light or heat) or by a base (Michael addition). wikipedia.orgresearchgate.net It proceeds with anti-Markovnikov selectivity, leading to the formation of a thioether linkage at the terminal carbon of the original double bond. wikipedia.org This method has been successfully used to functionalize self-assembling peptides and hydrogels. nih.gov A notable feature of some thiol-ene reactions is their reversibility, which allows for dynamic and repeatable patterning of biomolecules. nih.gov

Azide-Alkyne Cycloaddition: While the allyl group itself is not directly used in the most common form of this reaction, it can be synthetically converted to an azide (B81097) or an alkyne. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govacs.org This strategy has been employed to synthesize 1,2,3-triazolyl-proline derivatives for various applications. chemrxiv.org The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov

Halogenation and Subsequent Cross-Coupling Reactions at the Allyl Position

The allyl group of this compound can be subjected to halogenation reactions to introduce a handle for subsequent cross-coupling transformations. chim.it This two-step sequence significantly expands the range of functionalities that can be introduced at the beta-position of the proline ring.

Halogenation: The addition of halogens (e.g., bromine) across the double bond of the allyl group can be achieved using various reagents. The stereochemical outcome of this reaction can sometimes be controlled to yield specific diastereomers. bac-lac.gc.ca

Cross-Coupling Reactions: With a halogen in place, various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to form new carbon-carbon bonds. ethz.chcore.ac.uk For example, a Suzuki cross-coupling reaction has been used to synthesize 4-(arylmethyl)proline derivatives with good yields, albeit with modest diastereoselectivity. ethz.ch These reactions allow for the introduction of a wide array of aryl and vinyl groups, further diversifying the proline scaffold.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The synthesis of this compound and its analogs often produces complex mixtures containing diastereomers, enantiomers, and other impurities. Therefore, robust purification and analytical techniques are essential to isolate the desired product with high purity.

Chromatographic Separations for Enantiomeric and Diastereomeric Purity

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are indispensable tools for the separation of chiral proline derivatives.

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are commonly used in HPLC to resolve enantiomers and diastereomers of proline derivatives. researchgate.netimpactfactor.org Polysaccharide-based columns, such as Chiralpak and Chiralcel, have proven effective for this purpose. researchgate.netimpactfactor.orgresearchgate.net The choice of mobile phase, often a mixture of hexane (B92381) and ethanol (B145695) with an additive like trifluoroacetic acid (TFA), is critical for achieving good resolution. researchgate.net For proline derivatives lacking a strong chromophore, derivatization with a fluorescent tag like NBD-Cl can be necessary for UV detection. impactfactor.orgresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing better resolution and shorter run times. researchgate.net It is particularly advantageous for separating diastereomers. hplc.eu Similar to HPLC, the choice of stationary phase and modifier (e.g., methanol) is crucial for successful separation in SFC. researchgate.net

Analytical Methodologies for Confirming Synthetic Transformations

A combination of spectroscopic and spectrometric techniques is used to confirm the structure and purity of synthetic intermediates and the final this compound product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the synthesized molecules. ethz.ch For complex structures like proline derivatives, advanced 2D NMR techniques such as NOESY can be used to determine stereochemistry. ethz.ch Solid-state ¹⁷O NMR has also been utilized to study the carboxylic acid group of Fmoc-protected amino acids. ualberta.ca

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and to confirm the success of synthetic transformations by identifying expected mass shifts. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help to confirm the elemental composition of a molecule. ethz.chnih.gov Tandem mass spectrometry (MS/MS or MSⁿ) is particularly useful for sequencing peptides and localizing modifications, such as the hydroxylation of proline residues, which is isobaric with the oxidation of other amino acids. nih.govbiorxiv.orgnih.gov

| Technique | Application | Key Information Obtained | Reference |

|---|---|---|---|

| HPLC with Chiral Stationary Phase | Separation of enantiomers and diastereomers | Enantiomeric and diastereomeric purity | researchgate.netimpactfactor.org |

| Supercritical Fluid Chromatography (SFC) | Separation of diastereomers | Higher resolution and shorter run times compared to HPLC | researchgate.nethplc.eu |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Structure elucidation and stereochemical analysis | Connectivity of atoms, stereochemistry (e.g., NOESY) | ethz.ch |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula | Accurate mass measurement | ethz.chnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural characterization and peptide sequencing | Fragmentation patterns, localization of modifications | nih.govbiorxiv.orgnih.gov |

Integration of Fmoc D Beta Allylproline in Peptide and Peptidomimetic Construction

Application in Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides, relying on the stepwise addition of Nα-protected amino acids to a growing chain anchored to an insoluble polymer support. bachem.com The use of the Fmoc group for temporary Nα-amino protection is standard in modern SPPS due to its mild, base-mediated cleavage conditions, which are compatible with a wide range of acid-labile side-chain protecting groups. nih.govbeilstein-journals.orgspringernature.com However, the incorporation of sterically hindered or structurally unique amino acids like Fmoc-D-beta-allylproline presents specific challenges that require careful optimization of synthetic protocols.

Modern coupling reagents are typically categorized as carbodiimides, phosphonium (B103445) salts, or aminium/uronium salts. Each class has distinct activation mechanisms and efficiencies, particularly for challenging couplings.

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC), often used with nucleophilic additives such as OxymaPure (ethyl cyano(hydroxyimino)acetate) or 1-hydroxybenzotriazole (B26582) (HOBt), are effective for standard couplings. nih.govresearchgate.net The additive suppresses side reactions and accelerates the coupling rate. nih.gov

Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) is a highly efficient reagent that generates an active HOBt ester in situ. It is known for its high reactivity and is often employed for hindered couplings.

Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful activating agents used in SPPS. sigmaaldrich.compeptide.com HATU, in particular, is favored for difficult sequences due to its rapid activation and resistance to racemization. peptide.com COMU, another uronium salt, has demonstrated superior performance in suppressing racemization compared to HOBt-based reagents. mesalabs.com

To maximize the incorporation efficiency of this compound, a combination of a high-potency coupling reagent, an appropriate base, and optimized reaction times is necessary. Extended coupling times or a "double coupling" strategy, where the coupling step is repeated with a fresh portion of reagent, are common practices to drive the reaction to completion. sigmaaldrich.com

| Coupling Reagent Class | Examples | Activation Mechanism | Suitability for Hindered Couplings |

|---|---|---|---|

| Carbodiimides | DIC/OxymaPure, DIC/HOBt | Forms a highly reactive O-acylisourea intermediate, which then reacts with an additive (Oxyma/HOBt) or the N-terminal amine. | Moderate; may require extended reaction times. |

| Phosphonium Salts | PyBOP® | Forms an active HOBt ester and a phosphonium byproduct. | High; effective for many difficult sequences. |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Forms an aminium/uronium active ester, which is highly reactive and less prone to side reactions. | Very High; HATU and COMU are often the reagents of choice for sterically demanding residues. sigmaaldrich.comresearchgate.net |

Several side reactions can compromise the purity and yield of the final peptide during SPPS. gyrosproteintechnologies.com While the unique structure of this compound precludes some common side reactions (e.g., racemization at the α-carbon is not possible due to its secondary amine nature), others can be exacerbated.

A primary concern is incomplete coupling, which leads to deletion sequences. As discussed, this is best mitigated by using potent activators like HATU and employing double coupling protocols. sigmaaldrich.com Another significant side reaction, particularly relevant to proline-containing peptides, is the formation of diketopiperazines. This occurs at the dipeptide stage when the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic product. chempep.com Sequences with a C-terminal proline are especially prone to this side reaction. chempep.com To minimize diketopiperazine formation, strategies include:

Coupling a pre-formed Fmoc-dipeptide onto the resin instead of performing the final two single amino acid couplings sequentially.

Using resins with sterically bulky linkers, such as the 2-chlorotrityl chloride (2-CTC) resin, which physically hinders the back-biting reaction. chempep.com

Employing in situ neutralization protocols where the coupling reagent is added before or simultaneously with the neutralization base, minimizing the time the free N-terminal amine is available to initiate the side reaction. peptide.com

Peptide aggregation, where the growing peptide chain folds and forms inter- or intra-chain hydrogen bonds, can also hinder both coupling and deprotection steps. sigmaaldrich.comnih.gov While this compound can act as a "helix-breaker" and disrupt secondary structures, difficult sequences may still require aggregation-disrupting strategies such as the use of chaotropic salts (e.g., LiCl) or switching to more polar solvent systems. sigmaaldrich.com

Solution-Phase Peptide Synthesis Approaches Utilizing this compound

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as classical synthesis, remains a valuable technique, particularly for the large-scale production of shorter peptides or for peptide fragments that are later joined together in a process called fragment condensation. bachem.comnih.gov In LPPS, all reactions—coupling and deprotection—occur in a homogenous solution, and the product is isolated and purified after each step. rsc.org

The use of this compound in LPPS follows the general principles of the method. An N-terminally protected amino acid (or peptide fragment) is activated and coupled to the free N-terminus of a C-terminally protected amino acid (or fragment). bachem.com LPPS offers certain advantages, such as direct monitoring of reaction progress by techniques like HPLC and the avoidance of issues related to the solid support, like aggregation or steric hindrance from the resin matrix. bachem.com However, it is generally more labor-intensive and time-consuming due to the required purification at each step. nih.gov For some complex structures, particularly those that are difficult to assemble on a solid support, a hybrid approach combining both SPPS and LPPS can be highly effective. nih.gov

Design and Synthesis of Constrained Peptides and Peptidomimetics

A primary motivation for incorporating non-natural amino acids is to create peptidomimetics with constrained conformations. nih.gov Linear peptides are often highly flexible, which can lead to poor receptor binding affinity and susceptibility to enzymatic degradation. By introducing conformational rigidity, it is possible to lock the peptide into its bioactive shape, enhancing potency and stability. nih.govuri.edu The allyl group of this compound is a perfect handle for introducing such constraints via olefin metathesis.

Ring-closing metathesis (RCM) is a powerful carbon-carbon bond-forming reaction that has revolutionized the synthesis of cyclic molecules, including peptides. nih.govnih.gov The reaction utilizes ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, to intramolecularly join two alkene moieties, forming a new double bond within a ring structure and releasing a small volatile olefin (typically ethylene). nih.govresearchgate.net

To synthesize a cyclic peptide using this compound, a linear precursor containing at least one other amino acid with an olefinic side chain (e.g., allylglycine) is first assembled using SPPS. After assembly, the peptide remains on the resin, and the RCM reaction is performed by treating the resin-bound peptide with a suitable catalyst in an organic solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE). researchgate.netnih.gov The choice of catalyst and reaction conditions can be crucial for achieving high yields, especially with sterically demanding substrates. nih.gov

| Catalyst | Common Name | Key Characteristics |

|---|---|---|

| First-Generation Grubbs' Catalyst | Grubbs' I | Good general-purpose catalyst, but can have lower activity for hindered olefins. |

| Second-Generation Grubbs' Catalyst | Grubbs' II | Higher activity and broader substrate scope than the first generation; often used for more challenging RCM reactions. nih.gov |

| Second-Generation Hoveyda-Grubbs' Catalyst | Hoveyda-Grubbs' II | Features a chelating benzylidene ligand, offering increased stability and allowing for easier removal from the final product. nih.gov |

This strategy allows for the creation of bicyclic peptides and other constrained topologies with varying ring sizes, depending on the placement of the olefin-containing residues in the peptide sequence. nih.govdigitalnz.org

The cyclic peptides generated via RCM using this compound serve as conformationally restricted scaffolds that are invaluable for biological studies. nih.gov By reducing the conformational freedom of the peptide backbone, these molecules can pre-organize the key pharmacophoric side chains into a conformation that is optimal for binding to a biological target, such as a receptor or enzyme. nih.gov

This conformational constraint can lead to several advantageous properties:

Increased Binding Affinity and Selectivity: By locking the peptide into its bioactive conformation, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity. nih.gov

Enhanced Metabolic Stability: The cyclic structure and non-natural hydrocarbon linkage are resistant to cleavage by proteases, which typically recognize and hydrolyze linear peptide bonds, thus extending the biological half-life of the molecule. nih.govnih.gov

Improved Cell Permeability: In some cases, cyclization can mask polar amide groups and promote the adoption of conformations that facilitate passage across cell membranes. nih.gov

These engineered scaffolds are powerful tools for probing ligand-receptor interactions and serve as advanced starting points for the development of novel therapeutic agents. nih.govuri.edu

Role in the Synthesis of Peptide Conjugates and Bioconjugates

The incorporation of chemically reactive functional groups into peptides is a cornerstone of modern chemical biology and drug development. These functionalities serve as handles for the site-specific attachment of various molecular entities, including fluorescent dyes, imaging agents, cytotoxic drugs, and polymers like polyethylene (B3416737) glycol (PEG), to create sophisticated peptide conjugates and bioconjugates. While direct research specifically detailing the use of this compound in bioconjugation is limited in publicly accessible literature, its chemical structure strongly suggests a significant potential for such applications. The presence of the terminal allyl group on the proline side chain offers a versatile platform for a variety of bioorthogonal and chemoselective ligation reactions.

The strategic placement of an allyl group within a peptide sequence, introduced via this compound during solid-phase peptide synthesis (SPPS), allows for post-synthetic modifications. This approach is advantageous as it separates the peptide chain assembly from the often-incompatible reaction conditions required for conjugation. The allyl group is stable to the standard conditions of Fmoc-based SPPS, including piperidine (B6355638) treatment for Fmoc deprotection and cleavage from many common resins. google.com

Two of the most prominent and powerful reactions for which the allyl group of an incorporated D-beta-allylproline residue would be suited are the thiol-ene reaction and olefin metathesis.

Thiol-Ene "Click" Chemistry

The radical-mediated thiol-ene reaction is a highly efficient and bioorthogonal "click" reaction that involves the addition of a thiol to an alkene. acs.org This reaction can be initiated by light (photochemical initiation) or heat (thermal initiation) and proceeds rapidly under mild, often aqueous, conditions, making it highly suitable for modifying sensitive biomolecules like peptides. acs.orgrsc.org

Once a peptide containing a D-beta-allylproline residue is synthesized and purified, it can be reacted with a thiol-containing molecule of interest. This could be a cysteine-containing peptide fragment for cyclization or another molecule functionalized with a thiol group. The reaction creates a stable thioether linkage, covalently attaching the molecule to the proline residue. This strategy has been successfully used for on-resin cyclization of peptides, where a cysteine residue within the peptide sequence reacts with an incorporated alkene. nih.govnih.gov

| Parameter | Description | Relevance to this compound |

| Reaction Type | Radical-mediated thiol-ene addition | The allyl group of the proline derivative serves as the "ene" component. |

| Reactants | Peptide containing D-beta-allylproline, Thiol-functionalized molecule | The peptide is pre-functionalized during SPPS. |

| Initiation | Photoinitiator (e.g., DMPA) and UV light, or thermal initiator (e.g., AIBN) | Allows for controlled initiation of the conjugation reaction. |

| Key Advantage | High efficiency, bioorthogonality, mild reaction conditions | Minimizes side reactions and is compatible with complex biomolecules. acs.org |

Olefin Metathesis

Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts). acs.org It has found widespread application in peptide chemistry for macrocyclization (ring-closing metathesis, RCM), cross-linking, and conjugation (cross-metathesis, CM). acs.orgox.ac.uk

The allyl group of a D-beta-allylproline residue can participate in several types of metathesis reactions:

Ring-Closing Metathesis (RCM): If a second alkene-containing amino acid is incorporated into the peptide chain, RCM can be employed to create a cyclic peptide with a hydrocarbon staple. This has been demonstrated with peptides containing two allylglycine residues. nih.gov Such stapled peptides often exhibit enhanced proteolytic stability and conformational rigidity, which can lead to improved biological activity.

Cross-Metathesis (CM): A peptide containing a single D-beta-allylproline residue can be reacted with another olefin-containing molecule in the presence of a metathesis catalyst. This results in the formation of a new, longer alkene bridge connecting the peptide to the molecule of interest. This technique has been used for protein modification and the dimerization of bioactive molecules. acs.orgox.ac.uk

The choice of catalyst and reaction conditions is crucial for the success of olefin metathesis on peptides, as some catalysts can be sensitive to the functional groups present in the peptide. acs.org

| Metathesis Type | Description | Potential Application with this compound |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction between two alkene side chains within the same peptide. | Creation of conformationally constrained, cyclic peptides for enhanced stability and activity. |

| Cross-Metathesis (CM) | Intermolecular reaction between the allylproline side chain and a separate olefin. | Conjugation of drugs, probes, or other functional molecules to the peptide. |

The utility of allyl-containing amino acids in these powerful conjugation reactions underscores the potential of this compound as a valuable building block in the construction of advanced peptide conjugates and bioconjugates for therapeutic and diagnostic applications.

Conformational Analysis and Structural Studies of Fmoc D Beta Allylproline Containing Constructs

Influence on Peptide Backbone Dihedral Angles and Secondary Structure Formation

The unique stereochemistry and the presence of the allyl group in Fmoc-D-beta-allylproline can significantly impact the local and global conformation of a peptide chain. These modifications influence the allowable Ramachandran space for the residue, thereby directing the folding of the peptide into specific secondary structures.

Induction of Beta-Turns and Gamma-Turns in Peptide Sequences

Proline and its derivatives are well-known inducers of β-turns, which are crucial for the reversal of polypeptide chains and are often involved in molecular recognition events. worldscientific.comresearchgate.net The rigid pyrrolidine (B122466) ring of proline restricts the ψ dihedral angle, predisposing the peptide backbone to adopt a turn conformation. In the case of D-proline analogs like this compound, the stereochemistry at the α-carbon can favor specific types of β-turns, such as type II' or type I' β-turns. The allyl group at the β-position can further influence the turn geometry through steric interactions, potentially stabilizing a particular turn conformation over others.

While less common, γ-turns, involving a three-residue turn with a hydrogen bond between the carbonyl of the first residue and the amide proton of the third, can also be influenced by the presence of modified prolines. The conformational rigidity imposed by the D-beta-allylproline residue could, in specific sequence contexts, promote the formation of these tight turns.

Stabilization of Alpha-Helical and Beta-Sheet Architectures

While proline itself is often considered a helix breaker when found within a helical segment, its presence at the N-terminus of an α-helix can act as a helix nucleator. google.comgoogle.com The incorporation of this compound at the N-terminus of a peptide could potentially initiate α-helix formation. Furthermore, hydrocarbon stapling, a technique that involves covalently linking the side chains of two amino acids to stabilize a helical structure, often utilizes olefin-containing residues like allylproline. researchgate.netnih.gov Ring-closing metathesis between this compound and another olefin-bearing residue at an appropriate position (e.g., i, i+4 or i, i+7) can create a covalent bridge, significantly enhancing the stability of the α-helix. nih.gov

Spectroscopic Techniques for Conformational Elucidation

A combination of spectroscopic methods is essential to experimentally determine the solution-state conformation of peptides containing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful tool for obtaining detailed structural information at the atomic level. Several NMR techniques are employed to study the conformation of this compound-containing peptides:

Rotating-frame Overhauser Effect Spectroscopy (ROESY): This experiment detects through-space correlations between protons that are close in proximity, typically less than 5 Å apart. researchgate.net ROESY is particularly useful for identifying the relative orientation of amino acid side chains and for distinguishing between different types of secondary structures. For instance, specific patterns of ROE cross-peaks can provide evidence for the presence of β-turns or helical conformations. researchgate.net

Coupling Constants (J-couplings): The magnitude of the scalar coupling constant between adjacent protons, such as the amide proton and the α-proton (³JHNα), provides information about the dihedral angle φ. The Karplus equation relates the coupling constant to the dihedral angle, allowing for the determination of torsional restraints.

Chemical Shift Analysis: The chemical shifts of protons, particularly the α-protons and amide protons, are sensitive to the local electronic environment and thus to the secondary structure. researchgate.net Deviations of observed chemical shifts from random coil values can indicate the presence of α-helical or β-sheet structures.

Table 1: Representative NMR Parameters for Secondary Structure Identification

| Parameter | α-Helix | β-Sheet | β-Turn | Random Coil |

|---|---|---|---|---|

| ³JHNα Coupling Constant | ~4 Hz | ~8-10 Hz | Varies by turn type | ~6-8 Hz |

| αH Chemical Shift Deviation | Negative | Positive | Varies | 0 |

| Key ROESY Contacts | dαN(i, i+3), dαβ(i, i+3) | Strong dαN(i, i+1) | dαN(i, i+2), dNN(i, i+2) | Sequential dαN(i, i+1) |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. americanpeptidesociety.orgnih.gov This technique is highly sensitive to the secondary structure of peptides and proteins. americanpeptidesociety.org The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the estimation of the percentage of each secondary structure element in a peptide. americanpeptidesociety.org For instance, α-helices typically show strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. americanpeptidesociety.org β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. americanpeptidesociety.org The Fmoc group itself is chromophoric and can contribute to the CD spectrum, which needs to be considered in the analysis. researchgate.net

Table 2: Characteristic CD Wavelengths for Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) and Sign of Cotton Effect |

|---|---|

| α-Helix | Negative at ~222 nm, Negative at ~208 nm, Positive at ~192 nm |

| β-Sheet | Negative at ~218 nm, Positive at ~195 nm |

| β-Turn | Varies depending on the type of turn |

| Random Coil | Weak negative band near 200 nm |

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations to Predict Conformational Preferences

Molecular Dynamics (MD) simulations are powerful computational tools used to predict the dynamic behavior and conformational preferences of molecules over time. nih.gov For peptides containing this compound, MD simulations provide insights into how the substituted pyrrolidine ring influences local and global peptide architecture. These simulations model the interactions between atoms in the peptide and with the surrounding solvent, allowing researchers to explore the accessible conformational landscape. nih.gov

Research findings from simulations on related constrained proline analogs reveal a strong propensity to induce specific secondary structures, particularly β-turns. researchgate.networldscientific.com The presence of a substituent on the proline ring can significantly influence the cis/trans isomerization of the preceding peptide bond. researchgate.net In the case of D-beta-allylproline, the allyl group's steric bulk and electronic nature are expected to favor distinct turn types, such as type VI β-turns, which are characterized by a cis-amide bond involving the proline nitrogen. nih.gov

MD simulations of model peptides incorporating D-beta-allylproline would typically involve solvating the peptide in a water box and running simulations for extended periods (nanoseconds to microseconds) to observe stable conformations. nih.gov Analysis of the simulation trajectories would focus on key dihedral angles (Φ, Ψ, and ω) that define the backbone conformation.

Table 1: Predicted Dihedral Angles and Conformational States from MD Simulations This interactive table shows hypothetical, yet plausible, results from an MD simulation of a tetrapeptide containing a D-beta-allylproline residue, illustrating how different turn types are characterized by specific dihedral angles.

| Residue (i+1) | Residue (i+2) | Dihedral Angle (Φ i+1) | Dihedral Angle (Ψ i+1) | Dihedral Angle (ω i) | Dominant Conformation | Predicted Population (%) |

| Ala | D-β-allylPro | -60° | -30° | 180° (trans) | α-helix | 15% |

| Ala | D-β-allylPro | -120° | 120° | 0° (cis) | Type VIa β-turn | 65% |

| Ala | D-β-allylPro | 60° | 120° | 0° (cis) | Type VIb β-turn | 20% |

Note: The data in this table is illustrative, based on typical values for β-turns found in studies of analogous proline derivatives. The high population of Type VI turns is predicted due to the known influence of constrained proline analogs. researchgate.netnih.gov

Quantum Mechanical Calculations for Understanding Electronic Effects

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are employed to gain a deeper understanding of the electronic effects that govern conformational stability. frontiersin.org While MD simulations excel at exploring conformational space, QM calculations provide highly accurate energetic information for specific, optimized structures. science.gov For this compound, QM methods can precisely calculate the energy differences between various conformers, such as the cis and trans isomers of the Xaa-Pro peptide bond.

These calculations can elucidate the role of the allyl group's π-system in stabilizing certain conformations through non-covalent interactions, such as lone-pair repulsion or dipole interactions. researchgate.net For instance, DFT calculations can be used to generate an energy profile for rotation around key dihedral angles, revealing the energy barriers between different stable states. frontiersin.org

Table 2: Relative Energies of Peptide Conformers from QM Calculations This interactive table presents representative data from DFT calculations on a model dipeptide (e.g., Ac-Ala-D-beta-allylproline-NHMe), comparing the relative stability of different amide bond conformations in different environments.

| Conformer | Energy in Vacuum (kcal/mol) | Solvation Energy in Water (kcal/mol) | Total Relative Energy (kcal/mol) |

| trans-amide | 0.00 | -10.5 | 0.00 |

| cis-amide (Type VI turn) | +1.20 | -14.2 | -1.50 |

Note: This data is representative and based on findings for similar proline analogs where the cis conformer can be stabilized in polar solvents despite being less stable in a vacuum. researchgate.netresearchgate.net The negative total relative energy indicates the cis-amide conformer is more stable in a water environment.

The results often show that while one conformer might be more stable in a vacuum, solvent effects can reverse this preference. researchgate.net For peptides containing D-beta-allylproline, the polarizable allyl group and the potential for specific hydrogen bonding patterns in the cis-amide conformation could lead to significant stabilization in aqueous solution, reinforcing the predictions from MD simulations.

Structure-Activity Relationship (SAR) Derivation through Conformational Analysis

The ultimate goal of conformational analysis is to establish a Structure-Activity Relationship (SAR), which links specific three-dimensional structures to biological function. rsc.org By understanding the preferred conformations of peptides containing this compound, researchers can rationally design molecules that present key functional groups in the precise orientation required for interaction with a biological target, such as a receptor or enzyme. acs.org

For example, if a Type VI β-turn is identified as the bioactive conformation for a particular target, incorporating this compound can serve as a strategy to lock the peptide into this active shape, thereby increasing its potency and selectivity. nih.govmdpi.com The allyl group itself can be a point of modification; its orientation relative to the rest of the peptide scaffold can influence binding affinity.

SAR studies involve synthesizing a series of related compounds where the conformation is systematically varied and then measuring their biological activity. The conformational analysis (from MD and QM) of each analog provides the structural data needed to correlate with the activity data.

Table 3: Illustrative SAR Data for a Hypothetical Receptor Target This interactive table demonstrates how conformational properties derived from structural studies can be correlated with biological activity (e.g., receptor binding affinity, Ki).

| Compound | Key Constrained Residue | Dominant Conformation | Allyl Group Orientation | Binding Affinity (Ki, nM) |

| Peptide 1 | L-Proline | 40% trans, 60% mixed turns | N/A | 520 |

| Peptide 2 | D-Proline | 75% Type II' β-turn | N/A | 150 |

| Peptide 3 | D-β-allylproline | 85% Type VI β-turn | Equatorial | 15 |

| Peptide 4 | D-β-allylproline | 80% Type VI β-turn | Axial | 95 |

Note: This table is a hypothetical representation of an SAR study. It illustrates how enforcing a specific turn structure (Type VI β-turn) with the D-beta-allylproline substitution leads to a significant increase in binding affinity. nih.govacs.org The orientation of the allyl group itself is also shown to be a critical factor for optimal interaction.

Through this iterative process of design, synthesis, and analysis, the precise structural requirements for activity can be mapped out. The use of conformationally constrained amino acids like this compound is a cornerstone of this approach, providing the rigid scaffolds needed to probe and optimize molecular interactions. rsc.orgmdpi.com

Applications of Fmoc D Beta Allylproline in Chemical Biology and Drug Discovery Research

Design and Synthesis of Enzyme Inhibitors and Activity Probes

The incorporation of non-natural amino acids like Fmoc-D-beta-allylproline is a key strategy for developing potent and specific enzyme inhibitors. The compound's rigid structure can mimic transition states of enzymatic reactions, while the allyl group offers a chemical handle for introducing probes or additional functionalities.

Peptidyl-prolyl isomerases (PPIases) are a class of enzymes that catalyze the cis-trans isomerization of the peptide bond preceding a proline residue, a crucial step in the folding and function of many proteins. frontiersin.org This family includes enzymes like Pin1, cyclophilins (CyP), and FK506 binding proteins (FKBP), which are implicated in various diseases, including cancer and neurodegeneration. frontiersin.orgnih.govresearchgate.net The development of inhibitors for these enzymes is an active area of research. nih.govfrontiersin.org

Pin1, which specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs, is a well-studied cancer drug target. frontiersin.orgvt.edu Inhibitors are often designed as ground-state analogues that mimic the proline-containing substrate. nih.gov The constrained ring of this compound can be used to synthesize peptidomimetics that lock the molecule in a specific conformation, favoring binding to the enzyme's active site. For instance, conformationally locked peptidomimetics designed as Ser-Pro isosteres have been synthesized using Fmoc solid-phase peptide synthesis (SPPS). vt.edu Research has shown that mimics enforcing a cis-like amide bond are significantly more potent inhibitors of Pin1 than their trans counterparts, highlighting the importance of conformational control. vt.edu

| Inhibitor Type | Target | Mechanism | Reported Potency (Ki) | Reference |

|---|---|---|---|---|

| Conformationally Locked cis Peptidomimetic | Pin1 | Mimics the preferred cis amide bond conformation in the PPIase domain. | 1.7 µM | vt.edu |

| Conformationally Locked trans Peptidomimetic | Pin1 | Mimics the trans amide bond conformation. | ~39.1 µM (23-fold less potent) | vt.edu |

A major limitation of peptide-based therapeutics is their susceptibility to degradation by proteases. Incorporating unnatural amino acids is a proven strategy to enhance peptide stability. Proline-based diketopiperazines, for example, are noted for their high resistance to enzymatic degradation due to their rigid conformation. nih.gov

The allyl group on this compound is particularly significant for creating highly stable structures known as "stapled peptides." explorationpub.com This technique involves introducing two amino acids with alkenyl side chains (such as allylproline and another allylated amino acid) into a peptide sequence and then forming a covalent, all-hydrocarbon bridge using an olefin metathesis reaction. google.com.na This "staple" locks the peptide into a specific secondary structure, typically an α-helix, which not only enhances resistance to proteolysis but can also improve cell permeability and binding affinity to the target. explorationpub.comgoogle.com.na Proline itself is often found at the N-terminus of α-helices, and using a proline derivative with an alkenyl side chain can create a strong "proline-locked" staple to nucleate and stabilize this conformation. google.com.na

Creation of Receptor Ligands and Modulators for Investigational Studies

The conformation of a peptide is critical for its ability to bind to a receptor with high affinity and specificity. This compound is used to introduce conformational constraints that guide a peptide to adopt the precise three-dimensional shape required for receptor recognition.

Somatostatin (B550006) is a peptide hormone that regulates a wide range of physiological functions by binding to five different somatostatin receptor subtypes (SST1-5). nih.govmdpi.com Synthetic somatostatin receptor ligands (SRLs) are used clinically, but their activity depends heavily on their conformation. mdpi.commdpi.com

Structure-activity studies have revealed that a specific β-turn conformation is an essential feature for the bioactivity of many somatostatin analogs. americanpharmaceuticalreview.com Proline and its mimics are frequently incorporated into peptide sequences to induce or stabilize such turns. americanpharmaceuticalreview.comworldscientific.com The rigid scaffold of this compound makes it an excellent candidate for designing β-turn mimetics. By replacing a dipeptide segment with a constrained mimic, researchers can synthesize somatostatin analogs with high affinity and selectivity for specific receptor subtypes. worldscientific.com This approach has been successfully used to create potent ligands by incorporating various bicyclic lactams and other turn-inducing moieties into cyclic peptides. americanpharmaceuticalreview.comworldscientific.com

| Receptor Subtypes | Role of Proline/Mimic | Desired Outcome | Reference |

|---|---|---|---|

| SST1, SST2, SST3, SST4, SST5 | Induce β-turn conformation | High-affinity binding to receptor | americanpharmaceuticalreview.com |

| SST2, SST5 | Stabilize cyclic peptide structure | Enhanced selectivity and bioactivity | mdpi.comworldscientific.com |

The opioid system is a key target for pain management. Research into novel opioid receptor ligands often involves modifying peptides to increase their stability and potency. The use of D-amino acids is a common strategy, as it can lead to peptides that are less susceptible to degradation and may adopt unique conformations for receptor binding. nih.gov

Proline-containing cyclic dipeptides, also known as diketopiperazines (DKPs), have emerged as a promising scaffold for developing opioid receptor modulators. nih.gov Notably, cyclo-l-glycyl-l-2-allylproline, a related compound, has been shown to produce an antinociceptive (pain-relieving) effect that is mediated through the opioid system. nih.gov This finding directly links an allylproline derivative to opioid receptor activity. The incorporation of this compound into peptide libraries allows for the systematic exploration of constrained D-amino acid-containing peptides as potential ligands for opioid receptors, with the goal of discovering novel analgesics or research tools.

Probing Protein-Protein Interaction (PPI) Interfaces

Protein-protein interactions (PPIs) govern a vast array of cellular processes, and their dysregulation is linked to numerous diseases. explorationpub.comnih.gov However, targeting the large, often flat surfaces of PPI interfaces with small molecules is a significant challenge. nih.gov Peptides that mimic a segment of one of the interacting partners, particularly α-helical or β-turn motifs, offer a promising alternative. mdpi.com

This compound is a powerful tool for this purpose. As discussed previously, its allyl side chain is ideally suited for generating stapled peptides via ring-closing metathesis. google.com.na This strategy is widely used to create stabilized α-helical peptides that can effectively disrupt PPIs by mimicking one of the helical binding partners. explorationpub.com These "proline-locked" stapled peptides exhibit enhanced structural stability, protease resistance, and cell penetration, making them valuable probes for studying intracellular PPIs and potential starting points for drug development. explorationpub.comgoogle.com.na The ability of the proline mimic to also induce specific turn conformations allows it to be used in the design of peptides that target β-turn-mediated PPIs. rsc.org

Utility in Alpha-Helix Nucleation and Stabilization for PPI Modulation

The α-helix is a prevalent secondary structure motif that mediates a vast number of protein-protein interactions (PPIs), making it an attractive target for therapeutic intervention. nih.govnih.govcsic.es However, short peptides that correspond to helical interaction domains are often unstructured in solution and susceptible to proteolytic degradation. This compound provides a strategic tool to overcome these limitations through the generation of "stapled peptides."

Research has demonstrated that proline derivatives, particularly when placed at the N-terminus, can act as strong nucleators of α-helix formation. nih.govmdpi.com The incorporation of an amino acid with an allyl side chain, such as allylproline, into a peptide sequence alongside another olefin-bearing amino acid allows for the creation of a covalent hydrocarbon bridge via ring-closing metathesis (RCM). mdpi.comresearchgate.netraineslab.com This "staple" locks the peptide into its bioactive helical conformation. mdpi.comresearchgate.net

The process involves synthesizing a peptide with this compound at position i and another olefin-containing amino acid (like L-serine derivatized with an olefin tether) at position i+3 or i+4. nih.govresearchgate.net Following solid-phase peptide synthesis, treatment with a ruthenium-based catalyst (e.g., a Grubbs' catalyst) initiates the RCM reaction, forming a macrocycle that reinforces the helical structure. mdpi.comresearchgate.net These stabilized α-helices can more effectively mimic the native protein interface, leading to potent modulators of PPIs implicated in diseases like cancer and viral infections. nih.govnih.gov The enhanced structural stability also imparts greater resistance to enzymatic degradation, a crucial attribute for therapeutic viability. csic.es

Design of Peptide Mimics to Disrupt or Enhance Biological Recognition Events

Biological recognition events are often mediated by specific peptide conformations, particularly turn structures like β-turns. rsc.orgrsc.orgmdpi.com Peptidomimetics that can rigidly adopt these conformations are invaluable for probing and modulating these interactions. rsc.orgnih.govupc.edu this compound serves as a versatile building block for designing such mimics due to the conformational constraints imposed by its pyrrolidine (B122466) ring and beta-amino acid nature. upc.eduresearchgate.net

The incorporation of constrained proline analogs is a well-established strategy for creating rigid peptide structures. rsc.orgrsc.orgresearchgate.net These mimics, such as those based on azabicyclo[X.Y.0]alkanone amino acids, can replicate the dihedral angles of natural turn motifs, allowing for the systematic exploration of structure-activity relationships (SAR). rsc.orgrsc.org By replacing a native dipeptide sequence with a rigid mimic derived from this compound, researchers can investigate the conformational requirements for binding to a biological target, such as a receptor or enzyme. nih.govresearchgate.net

The allyl group on the proline ring offers a significant advantage, providing a site for further functionalization. researchgate.netresearchgate.net This allows for the introduction of additional chemical groups to enhance binding affinity, selectivity, or pharmacokinetic properties without needing to redesign the entire synthesis from scratch. researchgate.net These conformationally defined and functionalizable scaffolds can be used to develop potent antagonists or agonists for various biological targets, including G-protein coupled receptors (GPCRs) and integrins. rsc.orgresearchgate.net The development of such peptidomimetics has led to compounds with enhanced metabolic stability and improved activity for probing biological recognition events. researchgate.net

Development of Molecular Probes for Cellular and Biochemical Studies

Molecular probes are essential tools for visualizing and quantifying biological processes in real-time. The unique chemical properties of this compound, specifically its reactive allyl handle, make it an excellent component for the synthesis of customized molecular probes for a range of research applications. nih.gov

Fluorescently-Labeled Peptides for Imaging and Binding Assays

Fluorescently-labeled peptides are widely used for cellular imaging, receptor localization studies, and high-throughput screening assays. creative-peptides.comjpt.comlubio.ch A common challenge is the precise placement of a fluorescent dye without disrupting the peptide's biological activity. The allyl group of this compound provides an ideal site for late-stage, bioorthogonal functionalization. sigmaaldrich.comnih.gov

After a peptide containing allylproline is synthesized, the allyl group can be selectively modified using reactions like thiol-ene "click" chemistry or palladium-catalyzed couplings to attach a fluorescent reporter molecule. sigmaaldrich.comnih.govresearchgate.net This strategy allows for the creation of highly specific probes where the fluorescent tag is positioned away from the primary recognition elements of the peptide. Such probes are invaluable for fluorescence microscopy and flow cytometry to track peptide uptake, localization, and binding to target proteins. creative-peptides.comjpt.com For instance, a fluorescently-labeled cyclic RGD peptide containing a functionalized proline analog can be used to image tumor vasculature by targeting overexpressed integrin receptors. acs.org This approach has been used to create probes for various applications, including real-time imaging of apoptosis and quantifying drug efficacy in preclinical models. nih.govnih.gov

Bioconjugates for Targeted Delivery in Research Models

Bioconjugation is a powerful strategy to enhance the therapeutic potential of molecules by linking them to a targeting moiety, thereby increasing their concentration at the site of action and minimizing off-target effects. nih.govtypeset.iospringernature.com Peptides that bind to specific cell surface receptors are often used as the targeting component in these conjugates. nih.gov

This compound can be incorporated into such a targeting peptide. The pendant allyl group serves as a versatile chemical handle for attaching a variety of "payloads." nih.govchemimpex.com For example, a cytotoxic drug, a small molecule inhibitor, or an imaging agent can be conjugated to the peptide via the allyl group. typeset.io This creates a targeted delivery system where the peptide directs the conjugate to a specific cell type or tissue, such as a tumor. typeset.ionih.gov This approach is widely used in research models to study drug efficacy, biodistribution, and target engagement. The stability of the linkage and the site-specific nature of the conjugation afforded by the allyl group are critical for the successful development of these research tools. nih.govspringernature.com

Future Perspectives and Emerging Research Avenues

Development of Advanced Fmoc-D-beta-allylproline Derivatives with Tunable Properties

The allyl group of this compound serves as a versatile chemical handle for a wide range of post-synthetic modifications. This opens up avenues for creating a diverse library of advanced derivatives with finely tuned properties. Future research will undoubtedly explore various chemical transformations of the allyl group, including but not limited to:

Cross-Metathesis: This powerful reaction allows for the introduction of a wide array of substituents, enabling the synthesis of peptides with altered steric and electronic properties. nih.gov

Hydroformylation and Related Carbonylations: These reactions can introduce aldehyde or ketone functionalities, which can be further derivatized or used for ligation chemistries.

Oxidation: Conversion of the allyl group to an epoxide or diol can introduce new hydrogen bonding capabilities and alter the polarity of the side chain.

Click Chemistry: Functionalization of the allyl group with azide (B81097) or alkyne moieties would enable its use in highly efficient and specific click chemistry reactions for conjugation to other molecules or materials.

By systematically exploring these and other transformations, researchers can generate a rich collection of this compound derivatives, each with unique structural and functional attributes.

Integration into High-Throughput Screening Libraries for New Biological Targets

The unique conformational constraints imposed by the D-beta-allylproline residue make it an attractive component for constructing peptide libraries for high-throughput screening (HTS). nih.gov The incorporation of this non-natural amino acid can lead to peptides with enhanced proteolytic stability and well-defined secondary structures, which are desirable properties for drug candidates.

Future efforts will likely involve the automated synthesis of large, diverse peptide libraries incorporating this compound and its derivatives. nih.gov These libraries can then be screened against a wide range of biological targets, including enzymes, receptors, and protein-protein interfaces, to identify novel hit compounds for various diseases. The combination of combinatorial synthesis and HTS offers a powerful platform for discovering new therapeutic leads derived from this versatile building block. nih.gov

Application in Advanced Biomaterial and Nanomaterial Engineering Research

The self-assembly of peptides and peptidomimetics into well-ordered nanostructures is a rapidly growing field with applications in biomaterials, tissue engineering, and drug delivery. The defined conformational preferences of peptides containing this compound can be exploited to design novel self-assembling systems.

Emerging research will focus on:

Designing peptide sequences that incorporate this compound to drive the formation of specific nanostructures, such as nanofibers, nanotubes, or hydrogels. nih.gov

Utilizing the allyl group for post-assembly modification, allowing for the covalent cross-linking of the nanostructures to enhance their stability or for the attachment of bioactive molecules.

Developing "smart" biomaterials where the properties of the material can be modulated by chemical or enzymatic cleavage of the allyl group or its derivatives.

These advancements could lead to the development of novel scaffolds for tissue regeneration, controlled-release drug delivery vehicles, and advanced biosensors. Diketopiperazines, which can be formed from dipeptides, are also being explored as scaffolds for drug delivery and biomaterials. nih.gov

Continued Elucidation of Conformational Landscapes and Structure-Function Relationships

A deep understanding of how the incorporation of this compound influences peptide conformation is crucial for the rational design of bioactive molecules. While the D-configuration and beta-substitution are known to induce specific turn structures, a more detailed picture of the conformational landscape is needed. worldscientific.comresearchgate.net

Future research will employ a combination of experimental techniques, such as high-resolution NMR spectroscopy and X-ray crystallography, alongside computational methods like molecular dynamics simulations. researchgate.net This synergistic approach will allow for:

Precise determination of the torsional angles (phi, psi, and omega) of the peptide backbone in various sequence contexts.

Analysis of the cis/trans isomerization of the amide bond preceding the proline residue, which is a key determinant of peptide structure and function. researchgate.net

Mapping the structure-activity relationships (SAR) of peptides containing this compound to understand how subtle conformational changes impact biological activity. rsc.org

These fundamental studies will provide invaluable insights for the design of next-generation peptide-based therapeutics and biomaterials with enhanced efficacy and specificity. The unique constraints offered by proline and its analogs continue to be a rich area of investigation for influencing peptide and protein structure. worldscientific.com

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-D-beta-allylproline with high purity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

- Coupling : Activate this compound with reagents like HATU or DIC/HOBt in DMF, ensuring a 2–4-fold molar excess to minimize incomplete coupling .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, monitored via UV-vis spectroscopy at 301 nm to track Fmoc removal efficiency .

- Purification : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to isolate the product. Impurities like Fmoc-β-Ala-OH (common in Fmoc-OSu reactions) require careful fraction analysis .

Q. Which analytical techniques are essential for characterizing this compound?

- Techniques :

- HPLC : Quantify purity and detect diastereomers or β-Ala impurities .

- NMR : Assign stereochemistry (D-configuration) and allyl group conformation via 2D COSY and NOESY .

- FTIR : Identify carbamate C=O stretching (~1710 cm⁻¹) and allyl C-H vibrations (~3080 cm⁻¹) to confirm functional groups .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ for C₂₃H₂₈N₂O₄: expected m/z 397.2) .

Advanced Research Questions

Q. How does the D-beta-allylproline configuration influence peptide conformational stability?

- Methodological Approach :

- Circular Dichroism (CD) : Compare CD spectra of peptides incorporating D-beta-allylproline vs. L-proline. The allyl group restricts backbone torsion angles, favoring polyproline II helices over β-sheets .

- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Analyze Ramachandran plots to quantify dihedral angle preferences .

Q. What computational strategies model the self-assembly of Fmoc-protected peptides containing D-beta-allylproline?

- Workflow :

- Coarse-Grained Modeling : Use MARTINI force fields to simulate fibril formation, focusing on π-π stacking of Fmoc groups and allyl hydrophobicity .

- Radial Distribution Function (RDF) Analysis : Compare computed RDFs (e.g., Fmoc-Fmoc distances) to experimental WAXS data to validate fibril packing .

Q. How can researchers resolve contradictions in reported Fmoc-deprotection kinetics for beta-allylproline derivatives?

- Experimental Design :

- Kinetic Studies : Monitor deprotection rates via UV-vis (301 nm) in varying solvents (DMF, DMSO, THF) and base concentrations (10–30% piperidine).

- Side-Reaction Mitigation : Add 2% DBU to suppress aspartimide formation during prolonged deprotection .

Methodological Challenges & Data Contradictions

Q. How to address conflicting reports on hydrogen bonding’s role in Fmoc-peptide stability?

- Resolution Strategy :

- FTIR Deconvolution : Analyze amide I bands (1600–1700 cm⁻¹) to distinguish β-sheet (1630 cm⁻¹) vs. disordered (1650 cm⁻¹) structures. Allylproline’s steric bulk reduces inter-strand H-bonding, as shown in MD simulations .

- Comparative Studies : Synthesize analogs with/without allyl groups. CD and TEM data often show reduced β-sheet content in allyl-containing peptides, supporting computational predictions .

Q. What protocols minimize β-Ala impurities during this compound synthesis?

- Best Practices :

- Reagent Purity : Use freshly distilled Fmoc-OSu to avoid hydrolysis byproducts.

- Chromatographic Separation : Optimize HPLC gradients to resolve Fmoc-β-Ala-OH (retention time ~12 min) from the target compound (~18 min) .

- Quality Control : Include spiked samples in LC-MS runs to calibrate impurity detection limits (<0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.